![molecular formula C19H22N2OS B2985661 N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide CAS No. 313553-04-7](/img/structure/B2985661.png)
N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist, which means it blocks the activity of glutamate, an important neurotransmitter in the brain. Memantine is a unique drug that has been shown to be effective in treating Alzheimer's disease and has been approved by the FDA for this purpose.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel synthesis methods have been developed for benzimidazole derivatives incorporating the adamantane moiety, demonstrating varied applications in chemistry due to their unique structural properties (Soselia et al., 2020).
- Research on catalytic synthesis of N-aryladamantane-1-carboxamides has shown efficient yields, indicating the potential for these compounds in further chemical synthesis and applications (Shishkin et al., 2020).
Antimicrobial and Antitumor Applications
- Studies have synthesized N′-heteroarylidene-1-adamantylcarbohydrazides and related derivatives, finding potent broad-spectrum antimicrobial activity against various bacteria and yeast-like pathogenic fungi (El-Emam et al., 2012).
- Another research effort focused on benzothiazole derivatives, including structures similar to N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide, found significant antitumor agents with selective cytotoxicity against cancer cell lines (Yoshida et al., 2005).
Material Science and Polymer Chemistry
- Investigations into adamantane-modified benzoxazines have shown that the incorporation of adamantane enhances the thermal properties of polymers, suggesting their utility in high-performance material applications (Su et al., 2004).
- New polyamide-imides containing pendent adamantyl groups have been synthesized, displaying excellent thermal stability and solubility in various solvents, indicating potential uses in advanced material sciences (Liaw & Liaw, 2001).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The anti-inflammatory activity of similar compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .
Biochemical Pathways
Prostaglandins, which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase a2, are known to be affected by similar compounds .
Result of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-11-20-16-3-2-15(7-17(16)23-11)21-18(22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXRXHHRLGEOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.